Icg-dbco

Bioorthogonal Chemistry SPAAC Bioconjugation

ICG-DBCO (Indocyanine Green-Dibenzocyclooctyne) is a bifunctional near-infrared (NIR) fluorescent probe. It combines the imaging and photothermal capabilities of the FDA-approved dye Indocyanine Green (ICG) with a dibenzocyclooctyne (DBCO) group.

Molecular Formula C63H64N4O5S
Molecular Weight 989.3 g/mol
Cat. No. B15555133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcg-dbco
Molecular FormulaC63H64N4O5S
Molecular Weight989.3 g/mol
Structural Identifiers
InChIInChI=1S/C63H64N4O5S/c1-62(2)56(31-9-6-5-7-10-32-57-63(3,4)61-52-29-18-15-25-48(52)37-39-55(61)66(57)43-21-22-44-73(70,71)72)65(54-38-36-47-24-14-17-28-51(47)60(54)62)42-20-8-11-33-58(68)64-41-40-59(69)67-45-50-27-13-12-23-46(50)34-35-49-26-16-19-30-53(49)67/h5-7,9-10,12-19,23-32,36-39H,8,11,20-22,33,40-45H2,1-4H3,(H-,64,68,70,71,72)
InChIKeyPUWAOQDUALNQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ICG-DBCO: A Copper-Free Click Chemistry NIR Fluorescent Probe for Targeted Imaging and Bioconjugation


ICG-DBCO (Indocyanine Green-Dibenzocyclooctyne) is a bifunctional near-infrared (NIR) fluorescent probe. It combines the imaging and photothermal capabilities of the FDA-approved dye Indocyanine Green (ICG) with a dibenzocyclooctyne (DBCO) group [1]. This DBCO moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry with azide-containing molecules, allowing for highly specific bioconjugation in physiological environments without the need for toxic copper catalysts [2]. The compound has a molecular formula of C63H64N4O5S and a molecular weight of approximately 989.3 g/mol [3].

Why ICG-DBCO's SPAAC Reactivity and Optical Properties Prevent Simple Substitution with ICG-Alkyne or ICG-Azide


Substituting ICG-DBCO with other ICG-based click chemistry probes like ICG-Alkyne or ICG-Azide is not scientifically equivalent due to fundamental differences in reaction mechanisms, kinetics, and biocompatibility [1]. ICG-Alkyne typically requires a copper catalyst (CuAAC), which introduces cytotoxicity concerns for live-cell or in vivo applications [2]. Conversely, ICG-DBCO utilizes the copper-free SPAAC reaction, which is driven by ring strain and proceeds rapidly without a catalyst, preserving cellular and tissue health . While ICG-Azide can participate in SPAAC reactions with strained alkynes, using ICG-DBCO as the probe component provides a direct, one-step conjugation strategy to any azide-modified target, simplifying experimental workflows and ensuring higher labeling efficiency [3].

Quantitative Evidence for ICG-DBCO Differentiation: Reaction Kinetics, Optical Properties, and Application Performance


ICG-DBCO Enables Copper-Free Click Chemistry with Superior Kinetics Over Alternative Click Reactions

ICG-DBCO reacts with azides via a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is copper-free and is reported to have a second-order rate constant (k) of approximately 10⁶ M⁻¹s⁻¹ . In contrast, the original Staudinger ligation, an earlier bioorthogonal method, suffers from significantly slower kinetics with a reported rate constant of ~0.0020 M⁻¹s⁻¹ . This difference highlights the rapid and efficient conjugation achievable with ICG-DBCO under physiological conditions.

Bioorthogonal Chemistry SPAAC Bioconjugation

ICG-DBCO's Optical Properties Provide Deep Tissue Imaging Capability Compared to Visible Light Dyes

The ICG component of ICG-DBCO provides near-infrared (NIR) fluorescence with excitation/emission maxima at approximately 789/813 nm [1] or 785/821 nm . This NIR window is well-known to offer superior tissue penetration depth and reduced autofluorescence compared to visible light dyes, such as fluorescein (Ex/Em ~490/525 nm) [2]. This property is intrinsic to the ICG core and allows for non-invasive imaging of deep tissues and tumors in living organisms.

Near-Infrared Imaging Fluorescence In Vivo Imaging

ICG-DBCO's Copper-Free SPAAC Reaction Preserves Cell Viability Over Copper-Catalyzed Methods

The copper-free SPAAC reaction of ICG-DBCO is inherently more biocompatible than copper-catalyzed click chemistry (CuAAC), which is used by probes like ICG-Alkyne [1]. Copper(I) is known to be cytotoxic, generating reactive oxygen species that can damage cells and biomolecules [2]. ICG-DBCO's SPAAC reaction eliminates the need for this cytotoxic catalyst, enabling efficient bioconjugation directly in live cells or whole organisms without compromising viability, as noted in multiple vendor descriptions .

Biocompatibility SPAAC Click Chemistry

High-Value Application Scenarios for ICG-DBCO in Biomedical Research and Drug Development


In Vivo Fluorescence Imaging of Azide-Labeled Tumors

ICG-DBCO is ideally suited for in vivo imaging of tumors that have been metabolically labeled with azide-modified sugars or peptides [1]. Its rapid, copper-free SPAAC reaction allows for efficient, targeted labeling of these azide-tagged cancer cells in live animals. The deep-tissue penetration and low background of its NIR fluorescence enable sensitive detection and real-time monitoring of tumor growth, metastasis, and response to therapy without invasive procedures .

Construction of Targeted Theranostic Nanoplatforms

ICG-DBCO serves as a versatile building block for theranostic nanoparticles [2]. By conjugating it to azide-functionalized targeting ligands (e.g., antibodies, RGD peptides) and loading it onto nanocarriers (e.g., liposomes, polymersomes), researchers can create multifunctional platforms that enable both targeted fluorescence imaging for diagnosis and photothermal therapy (PTT) for cancer treatment . The DBCO group facilitates the precise, site-specific attachment of multiple functionalities onto a single nanoparticle.

Real-Time Tracking of Cellular Trafficking and Biodistribution

The biocompatibility and bright NIR signal of ICG-DBCO make it an excellent tool for tracking the biodistribution of cells or therapeutic agents [3]. By pre-labeling cells or drug carriers with azide groups, researchers can then use ICG-DBCO for a final, copper-free click reaction to install the fluorescent probe. This approach allows for non-invasive, longitudinal tracking of the labeled entities in small animal models using NIR fluorescence imaging systems, providing critical pharmacokinetic and pharmacodynamic data [4].

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